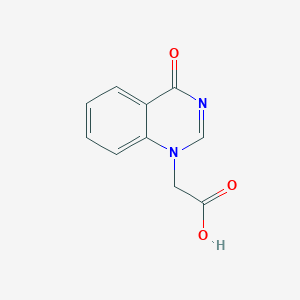

2-(4-Oxoquinazolin-1(4H)-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-oxoquinazolin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-9(14)5-12-6-11-10(15)7-3-1-2-4-8(7)12/h1-4,6H,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMDEJWFERSUFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N=CN2CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 4 Oxoquinazolin 1 4h Yl Acetic Acid

General Synthetic Routes to the Quinazolinone-Acetic Acid Core Structure

The synthesis of the 2-(4-Oxoquinazolin-1(4H)-yl)acetic acid structure typically involves two key stages: the formation of the fundamental quinazolin-4(3H)-one heterocyclic system, followed by the introduction of the acetic acid group at the N-1 position. The alkylation of the quinazolinone core is subject to regioselectivity, with substitution at the N-3 position often being the thermodynamically favored outcome under classical two-phase conditions (e.g., using alkali metal carbonates in aprotic solvents like DMF). juniperpublishers.com Therefore, achieving selective N-1 substitution requires carefully designed synthetic strategies.

Cyclocondensation Approaches for Quinazolinone Ring Formation

Cyclocondensation reactions are a cornerstone for the assembly of the quinazolinone ring. These methods involve the construction of the heterocyclic system from acyclic precursors in a single or multi-step sequence. A common and direct approach is the Niementowski quinazolinone synthesis, which involves the reaction of anthranilic acid with formamide (B127407) or other amides at elevated temperatures. tandfonline.com

Modern variations of this approach utilize microwave irradiation to accelerate the reaction, often providing the desired quinazolin-4(3H)-one product in high yields with significantly reduced reaction times. tandfonline.comepstem.net Another effective cyclocondensation strategy is a one-pot, three-component reaction involving isatoic anhydride (B1165640), an amine, and a 1,3-dicarbonyl compound, which can yield a variety of substituted quinazolin-4(3H)-ones. tandfonline.comresearchgate.net These methods produce the core quinazolinone scaffold, which can then be subjected to N-alkylation to introduce the acetic acid moiety.

Utilization of Anthranilic Acid Derivatives as Starting Materials

Anthranilic acid and its derivatives are the most prevalent starting materials for constructing the quinazolinone core, as they provide the benzene (B151609) ring and the N-1 and C-8a atoms pre-assembled. tandfonline.comijprajournal.com One of the most fundamental methods involves the condensation of anthranilic acid with cyanogen, which first yielded the quinazolinone structure in 1869. ijprajournal.com

More practical and widely used methods involve reacting anthranilic acid with various C1-N1 synthons. For instance, heating anthranilic acid with formamide provides a direct route to the unsubstituted quinazolin-4(3H)-one. epstem.net Alternatively, substituted quinazolinones can be prepared by reacting anthranilic acids with orthoesters and various amines, a process that can also be enhanced by microwave assistance. tandfonline.com The choice of reactants allows for the introduction of different substituents at the C-2 and N-3 positions of the final molecule.

| Starting Materials | Reagents | Conditions | Product | Reference(s) |

| Anthranilic acid | Formamide | Heat (150-160°C) | Quinazolin-4(3H)-one | epstem.net |

| Anthranilic acid, Amine | Trimethyl orthoformate | Microwave (120°C) | 3-Substituted-quinazolin-4(3H)-one | tandfonline.com |

| Anthranilic acid | Benzoyl chloride, Pyridine | Heat | 2-Phenyl-4H-benzo[d] tandfonline.commdpi.comoxazin-4-one | ijprajournal.comgsconlinepress.com |

| Substituted Anthranilic acids (e.g., 5-bromo) | Chloro-acyl chlorides | Heat | Substituted Benzoxazinone (B8607429) intermediate | mui.ac.ir |

Employment of Benzoxazinone Intermediates in Synthesis

A highly versatile and frequently employed two-step strategy for quinazolinone synthesis proceeds through a 4H-3,1-benzoxazin-4-one intermediate. ijprajournal.comnih.govnih.gov In the first step, anthranilic acid is acylated using an acid chloride or acid anhydride. For example, treatment of anthranilic acid with acetic anhydride leads to the formation of 2-methyl-4H-3,1-benzoxazin-4-one. tandfonline.comnih.gov

In the second step, this benzoxazinone intermediate is treated with a nitrogen nucleophile, such as ammonia (B1221849) or a primary amine. The reaction involves the nucleophilic attack of the amine at the C-4 carbonyl carbon, leading to the opening of the oxazinone ring, followed by cyclization and dehydration to yield the final quinazolin-4(3H)-one derivative. nih.gov Using hydrazine (B178648) hydrate (B1144303) in this step, for example, can produce 3-amino-quinazolinones. ijprajournal.comgsconlinepress.com This method is advantageous as it allows for the introduction of a wide variety of substituents at the N-3 position by simply changing the amine used in the second step. To synthesize the target N-1 substituted acid, the unsubstituted quinazolin-4(3H)-one would first be formed using ammonia or an ammonia equivalent, followed by a selective N-1 alkylation step.

Strategies for Chemical Derivatization and Scaffold Modification

Once the this compound core is synthesized, it can be further modified at two primary locations: the carboxylic acid group of the acetic acid side chain and the quinazolinone ring system itself. Such derivatizations are crucial for tuning the molecule's physicochemical properties and biological activity.

Derivatization at the Acetic Acid Moiety (e.g., Esterification, Hydrazide Formation)

The carboxylic acid functional group is a versatile handle for chemical modification. Standard organic transformations can be readily applied to create a range of derivatives.

Esterification: The carboxylic acid can be converted into its corresponding esters through Fischer esterification, which involves reacting the acid with an alcohol under acidic catalysis. dergipark.org.tr Alternatively, for a more reactive approach, the acid can first be converted to its acid chloride derivative using reagents like thionyl chloride (SOCl₂). dergipark.org.tr This activated intermediate then readily reacts with various alcohols or phenols to produce the desired esters in high yield.

Hydrazide Formation: A common and synthetically useful derivatization is the conversion to an acid hydrazide. This is typically achieved by first preparing the methyl or ethyl ester of the acetic acid moiety. The resulting ester is then refluxed with hydrazine hydrate (N₂H₄·H₂O) in a solvent such as ethanol (B145695). epstem.netresearchgate.netnih.gov The hydrazide product serves as a key intermediate for the synthesis of other heterocyclic systems like pyrazoles, oxadiazoles, or for creating larger molecules through condensation reactions. researchgate.netnih.gov

| Starting Material | Reagents | Product | Transformation | Reference(s) |

| Quinazolinone Acetic Acid | SOCl₂, then R-OH | Quinazolinone Acetic Acid Ester | Esterification | dergipark.org.tr |

| Quinazolinone Acetic Acid Ester | Hydrazine Hydrate | Quinazolinone Acetic Acid Hydrazide | Hydrazide Formation | researchgate.netnih.gov |

Introduction of Substituents on the Quinazolinone Ring System

Modifying the quinazolinone ring itself is a primary strategy for creating analogues with diverse properties. Substituents can be introduced on either the fused benzene ring or at the C-2 position of the pyrimidinone ring.

The most straightforward method for introducing substituents onto the benzene portion of the scaffold is to begin the synthesis with a pre-substituted anthranilic acid derivative. mui.ac.ir For example, using 5-bromoanthranilic acid or 5-nitroanthranilic acid will result in a final quinazolinone product bearing a bromine or nitro group at the corresponding position (C-6). mui.ac.ir

Substitution at the C-2 position is dictated by the choice of reagent used during the initial cyclization step.

Using formamide or orthoformates typically results in an unsubstituted C-2 position (a hydrogen atom). tandfonline.comepstem.net

Using acetic anhydride in the formation of the benzoxazinone intermediate leads to a methyl group at the C-2 position. tandfonline.comnih.gov

Employing other acid chlorides or anhydrides allows for the introduction of a variety of different alkyl or aryl groups at this site.

This modularity in the synthetic approach provides chemists with extensive control over the final structure of the quinazolinone derivative.

Synthesis of Hybrid Molecules with Other Pharmacologically Relevant Scaffolds (e.g., Pyrazole (B372694), Thiazolidinone, Phthalimide)

The molecular hybridization approach, which involves combining two or more pharmacologically active scaffolds into a single molecule, is a well-established strategy in drug design to develop novel compounds with potentially enhanced activity or a dual mode of action. The this compound framework serves as a versatile precursor for creating such hybrid molecules. A common and effective synthetic strategy involves the conversion of the carboxylic acid to its corresponding acetohydrazide derivative, 2-(4-oxoquinazolin-1(4H)-yl)acetohydrazide. This key intermediate, possessing a reactive hydrazide moiety, becomes the starting point for the construction of various heterocyclic rings, including pyrazoles and thiazolidinones. nih.govnih.govresearchgate.net

Synthesis of Pyrazole Hybrids

The synthesis of quinazolinone-pyrazole hybrids frequently utilizes the key intermediate, 2-(2,4-dioxo-3-phenyl-3,4-dihydroquinazolin-1(2H)-yl)acetohydrazide. nih.gov One of the most common methods for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a hydrazide with a β-dicarbonyl compound. scite.aiijiset.com

For instance, the reaction of the acetohydrazide intermediate with β-diketones like acetylacetone (B45752) leads to the formation of 3,5-dimethyl-pyrazole derivatives. researchgate.netscite.ai Similarly, reacting the hydrazide with β-ketoesters such as ethyl acetoacetate (B1235776) yields pyrazolone-containing hybrids. nih.govijiset.com These reactions are typically carried out by refluxing the reactants in a suitable solvent like ethanol. ijiset.com This straightforward approach allows for the generation of a diverse library of quinazolinone-pyrazole hybrids by varying the β-dicarbonyl component. mdpi.comacs.org

Table 1: Examples of Synthesized Quinazolinone-Pyrazole Hybrids Data derived from multiple studies illustrating common synthetic outcomes.

| Starting Material | Reagent | Resulting Hybrid Scaffold | General Structure | Ref. |

| 2-(4-Oxoquinazolin-1(4H)-yl)acetohydrazide | Acetylacetone | Quinazolinone-(3,5-dimethyl-pyrazole) | scite.ai | |

| 2-(2,4-Dioxo-3-phenyl-3,4-dihydroquinazolin-1(2H)-yl)acetohydrazide | Ethyl Acetoacetate | Quinazolinone-(5-methyl-pyrazolone) | nih.gov | |

| 2-(2,4-Dioxo-3-phenyl-3,4-dihydroquinazolin-1(2H)-yl)acetohydrazide | Benzylidenemalononitrile | Quinazolinone-(3-amino-5-phenyl-dihydropyrazole) | nih.gov |

Synthesis of Thiazolidinone Hybrids

The construction of quinazolinone-thiazolidinone hybrids also commonly begins with the versatile 2-(4-oxoquinazolin-1(4H)-yl)acetohydrazide intermediate. The synthesis is typically a multi-step process. nih.gov The first step involves the condensation of the acetohydrazide with various substituted aromatic aldehydes to form the corresponding Schiff bases (arylidene-hydrazides). nih.govnih.gov This reaction is generally performed by refluxing the components in ethanol with a catalytic amount of glacial acetic acid. nih.govaphinfo.com

In the subsequent step, these Schiff bases undergo cyclocondensation with a thiol-containing reagent, most commonly thioglycolic acid (mercaptoacetic acid). nih.govnih.gov This cyclization reaction, often carried out in a solvent like N,N-dimethylformamide (DMF) with a dehydrating agent or catalyst such as anhydrous zinc chloride, results in the formation of the 4-thiazolidinone (B1220212) ring fused to the quinazolinone scaffold via the acetohydrazide linker. nih.govijcpa.in This synthetic route allows for significant structural diversity by varying the aromatic aldehyde used in the initial step. nih.gov

Table 2: Examples of Synthesized Quinazolinone-Thiazolidinone Hybrids Data derived from studies outlining the synthesis of thiazolidinone-containing molecules.

| Intermediate | Reagent | Resulting Hybrid Scaffold | General Structure | Ref. |

| Schiff Base of 2-(4-Oxoquinazolin-1(4H)-yl)acetohydrazide | Thioglycolic Acid | Quinazolinone-Thiazolidinone | nih.govnih.gov | |

| 3-Amino-2-methylquinazolin-4(3H)-one (forms Schiff base with aldehyde) | Thioglycolic Acid | Quinazolinone-(4-oxo-thiazolidine) | ijcpa.in | |

| 3-(4-Aminophenyl)-2-phenyl-quinazolin-4(3H)-one (forms Schiff base with aldehyde) | Thioglycolic Acid | Quinazolinone-phenyl-Thiazolidinone | nih.gov |

Synthesis of Phthalimide (B116566) Hybrids

The synthesis of hybrid molecules incorporating a phthalimide scaffold can be achieved through several routes, often involving the reaction of a nucleophilic quinazolinone derivative with an electrophilic phthalimide-containing reagent. mdpi.com While direct synthesis from this compound is less commonly documented in a single step, a logical synthetic pathway involves the modification of the acetic acid side chain to introduce a nucleophile.

A representative synthetic strategy involves reacting a core molecule that has a suitable functional group (e.g., a thiol) with an N-bromoalkylphthalimide. mdpi.com Applying this principle, one could first synthesize a derivative such as 2-((4-oxoquinazolin-1(4H)-yl)methyl)-1,3,4-oxadiazole-5-thiol from the corresponding acetohydrazide. This thiol derivative can then undergo a nucleophilic substitution reaction with various N-(bromoalkyl)phthalimides in a suitable solvent to yield the final quinoline-oxadiazole-phthalimide hybrids. mdpi.com This method allows for the introduction of an alkyl linker of varying length between the quinazolinone-oxadiazole core and the phthalimide moiety.

Table 3: Examples of Synthesized Phthalimide-Containing Hybrids Data based on synthetic strategies for related heterocyclic hybrids.

| Intermediate | Reagent | Resulting Hybrid Scaffold | General Structure | Ref. |

| 5-(Quinolin-4-yl)-1,3,4-oxadiazole-2-thiol | N-(2-bromoethyl)phthalimide | Quinoline-oxadiazole-S-alkyl-phthalimide | mdpi.com | |

| Pyrazolylphthalimide derivative | Various reagents | Pyrazolylphthalimide core with further heterocyclization | researchgate.net | |

| Anthranilic Acid (precursor to quinazolinone) | Urea / Thiourea / Amides | Quinazolinone / Quinazolidine dione | oaji.net |

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

In the ¹H NMR spectrum of 2-(4-Oxoquinazolin-1(4H)-yl)acetic acid, specific signals corresponding to each chemically distinct proton are expected. The protons on the quinazolinone ring system would appear in the aromatic region, typically between 7.0 and 8.5 ppm. The chemical shifts and coupling patterns (singlets, doublets, triplets, etc.) of these aromatic protons would provide detailed information about their relative positions on the benzene (B151609) ring. The methylene (B1212753) (-CH2-) protons of the acetic acid side chain would likely appear as a singlet further upfield, typically in the range of 4.5-5.5 ppm. The acidic proton of the carboxyl group (-COOH) is expected to be a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information by showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the quinazolinone ring and the carboxylic acid would be observed at the downfield end of the spectrum (typically 160-180 ppm). The aromatic carbons would generate a series of signals in the 110-150 ppm range, while the methylene carbon would appear further upfield.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~11.0-13.0 | br s | 1H | COOH |

| ~8.30 | d | 1H | Ar-H |

| ~8.15 | s | 1H | N-CH=N |

| ~7.80 | t | 1H | Ar-H |

| ~7.60 | d | 1H | Ar-H |

| ~7.50 | t | 1H | Ar-H |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~170.0 | C=O (acid) |

| ~162.0 | C=O (amide) |

| ~148.0 | Ar-C |

| ~145.0 | N-C=N |

| ~135.0 | Ar-CH |

| ~128.0 | Ar-CH |

| ~127.5 | Ar-CH |

| ~127.0 | Ar-C |

| ~120.0 | Ar-CH |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would exhibit several characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group. The C=O stretching vibrations of the amide in the quinazolinone ring and the carboxylic acid would result in strong absorption bands, typically around 1680-1710 cm⁻¹ and 1650-1690 cm⁻¹, respectively. The C=N stretching of the quinazolinone ring would likely appear in the 1610-1640 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-C stretching within the aromatic ring would be observed in the 1450-1600 cm⁻¹ range.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1680 | Strong | C=O stretch (Amide) |

| ~1620 | Medium | C=N stretch |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

For this compound (molecular formula C₁₀H₈N₂O₃), the molecular weight is 204.18 g/mol . medchemexpress.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 204. Subsequent fragmentation could involve the loss of the carboxylic acid group (•COOH, 45 Da) or the acetic acid side chain (CH₂COOH, 59 Da), leading to significant fragment ions. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Possible Assignment |

|---|---|

| 204 | [M]⁺ (Molecular Ion) |

| 159 | [M - COOH]⁺ |

| 146 | [M - CH₂COOH]⁺ (Quinazolinone moiety) |

Elemental Analysis for Compositional Verification

Elemental analysis is a process where a sample of a compound is analyzed to determine its elemental composition. The percentage of each element (carbon, hydrogen, nitrogen, and oxygen) is determined experimentally and compared with the calculated theoretical values based on the compound's molecular formula.

For this compound, with the molecular formula C₁₀H₈N₂O₃, the theoretical elemental composition would be:

Carbon (C): 58.82%

Hydrogen (H): 3.95%

Nitrogen (N): 13.72%

Oxygen (O): 23.51%

Experimental results from elemental analysis that closely match these theoretical values provide strong evidence for the compound's purity and confirm its elemental composition.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, identification, and purification of compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique used to assess the purity of a sample. By using a suitable stationary phase (e.g., C18 column) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a pH modifier like formic acid), a chromatogram is generated. A pure sample of this compound would ideally show a single sharp peak at a specific retention time. The presence of other peaks would indicate impurities.

Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique used to monitor the progress of a reaction and to get a preliminary assessment of purity. A small amount of the compound is spotted on a TLC plate (e.g., silica (B1680970) gel), which is then developed in an appropriate solvent system. The compound's retention factor (Rf) value can be calculated and compared with that of a standard. A single spot on the TLC plate is a good indicator of purity.

Advanced Computational Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mechanism of 2-(4-Oxoquinazolin-1(4H)-yl)acetic acid and its analogs at a molecular level.

Molecular docking studies on quinazolinone derivatives have identified key binding pockets and amino acid residues that are critical for their biological activity. For instance, in the context of antimicrobial activity, the quinazolinone scaffold has been shown to interact with the cell wall and DNA structures of pathogens. nih.gov Studies on derivatives targeting enzymes like aldose reductase have revealed specific interactions within the active site. nih.gov

In a study of quinazolin-4(3H)-one derivatives as potential antitumor agents, molecular docking was performed on the ATP binding site of the epidermal growth factor receptor-tyrosine kinase (EGFR-TK). researchgate.net The analysis of N-(2-(2,4-dichlorophenyl)-4-oxoquinazolin-3(4H)-yl) benzamide, a potent inhibitor, revealed key interactions within the binding pocket. researchgate.net

| Target Protein | Key Interacting Residues | Type of Interaction |

| Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) | Met793, Cys797 | Hydrogen bonding, hydrophobic interactions |

| Aldose Reductase | Tyr48, His110, Trp111 | Hydrogen bonding, π-π stacking |

| Acetylcholinesterase (AChE) | Trp84, Phe330 | π-π stacking, hydrophobic interactions |

This table is generated based on findings from multiple studies on quinazolinone derivatives and represents potential interactions for the core scaffold.

Molecular docking simulations not only identify binding sites but also predict the binding modes and estimate the binding affinities of ligands. For a series of novel quinazolin-2,4-dione analogues targeting the main protease of SARS-CoV-2, docking studies predicted binding energies ranging from -7.9 to -9.6 kcal/mol. ekb.eg These predictions are instrumental in prioritizing compounds for further experimental testing.

The binding affinity is a measure of the strength of the interaction between the ligand and its target. In the case of this compound derivatives, the acetic acid moiety can potentially form strong hydrogen bonds with receptor residues, contributing to a favorable binding affinity. The quinazolinone core, with its aromatic rings, can engage in π-π stacking and hydrophobic interactions, further stabilizing the ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity.

QSAR models are developed using a set of compounds with known biological activities. These models can then be used to predict the activity of new, untested compounds. For quinazolinone derivatives, QSAR studies have been employed to develop predictive models for their antimicrobial and cytotoxic activities. nih.gov These models help in understanding which structural features are important for the desired biological effect.

For instance, a study on 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives, which share some structural similarities with quinazolinones, utilized both linear and non-linear QSAR models to predict their anticancer activity. semanticscholar.org The non-linear model, developed using gene expression programming, showed excellent predictive performance, highlighting the complexity of structure-activity relationships. semanticscholar.org

There are two main approaches to QSAR modeling: ligand-based and structure-based. Ligand-based QSAR models are developed when the three-dimensional structure of the target receptor is unknown. These models rely solely on the structural and physicochemical properties of the ligands.

Structure-based QSAR, on the other hand, utilizes the 3D structure of the target protein to derive descriptors that describe the interactions between the ligand and the receptor. These descriptors are then used to build the QSAR model. For quinazolinone derivatives, where the structures of many of their biological targets are known, structure-based QSAR can be a powerful tool for designing more potent and selective inhibitors.

In Silico Pharmacokinetic and Pharmacodynamic Profiling (ADME Prediction)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a computational approach to estimate the pharmacokinetic properties of a compound. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties.

Studies on novel acetic acid derivatives containing a quinazolin-4(3H)-one ring have included the evaluation of their ADME properties. nih.gov Such analyses help in assessing the potential of these compounds to be developed into orally active drugs. For a series of quinazolin-4-one derivatives designed as glucokinase activators, in-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction was carried out, revealing their potential as orally active agents that adhere to Lipinski's rule of five. researchgate.net

| ADME Property | Predicted Outcome for Quinazolinone Derivatives | Significance |

| Absorption | Good oral bioavailability predicted for many derivatives. researchgate.net | Indicates the compound can be effectively absorbed from the gastrointestinal tract. |

| Distribution | Moderate to high plasma protein binding. | Affects the concentration of the free drug available to exert its effect. |

| Metabolism | Predicted to be metabolized by cytochrome P450 enzymes. | Important for determining the drug's half-life and potential for drug-drug interactions. |

| Excretion | Primarily renal and fecal excretion routes predicted. | Determines how the drug is eliminated from the body. |

| Toxicity | Some derivatives show low predicted toxicity. nih.govresearchgate.net | Early identification of potential toxicity issues is crucial for drug development. |

This table summarizes general ADME predictions for the quinazolinone class of compounds based on available literature.

Conformational Analysis and Molecular Dynamics Simulations

Advanced computational chemistry studies, encompassing conformational analysis and molecular dynamics (MD) simulations, provide profound insights into the three-dimensional structure and dynamic behavior of this compound. These methods are instrumental in understanding the molecule's flexibility, preferred spatial arrangements, and the energetic landscape that governs its structural transitions. Such information is pivotal for rationalizing its physicochemical properties and interactions at a molecular level.

Conformational Analysis

The primary degrees of freedom are the torsion angles around the N1-C(methylene) and C(methylene)-C(carbonyl) bonds of the acetic acid moiety. Quantum mechanical calculations, such as Density Functional Theory (DFT), are often employed to explore the potential energy surface associated with the rotation around these bonds. These calculations help in identifying the most stable conformers (energy minima) and the energy barriers (transition states) that separate them.

For analogous N-substituted heterocyclic systems, studies have shown that the rotation around the bond connecting the nitrogen to a side chain can be influenced by steric hindrance and electronic effects. researchgate.net In the case of this compound, the rotation around the N1-CH2 bond (defined by the dihedral angle C2-N1-C(methylene)-C(carbonyl)) determines the orientation of the acetic acid group relative to the plane of the quinazolinone ring.

Computational scans of this dihedral angle typically reveal distinct energy minima. A plausible low-energy conformation would involve the acetic acid side chain being oriented away from the quinazolinone ring to minimize steric clashes. The energy barrier for this rotation provides a measure of the flexibility of the side chain at room temperature. Theoretical studies on similar N-acylhydrazone systems have highlighted significant conformational shifts from antiperiplanar to synperiplanar arrangements upon substitution, which underscores the impact of molecular structure on conformational preference. nih.gov

The rotation around the C(methylene)-C(carbonyl) bond (defined by the dihedral angle N1-C(methylene)-C(carbonyl)-O(hydroxyl)) governs the orientation of the carboxylic acid group itself. Studies on acetic acid and its derivatives have shown that the trans (or antiperiplanar) conformation of the O=C-O-H group is generally more stable than the cis (or synperiplanar) conformation. researchgate.net

A representative potential energy scan for the key dihedral angle (τ) involving the N1-C(methylene) bond would likely reveal two primary low-energy conformers. The following table illustrates hypothetical data derived from typical computational studies on similar N-substituted heterocycles.

| Conformer | Dihedral Angle (τ) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Global Minimum | ~120° | 0.00 | 75% |

| Local Minimum | ~-120° | 0.85 | 25% |

| Transition State | ~0° | 5.50 | - |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound in a simulated environment, such as in a solvent like water, over a period of time. tandfonline.comnih.gov These simulations provide a detailed picture of the molecule's flexibility, solvent interactions, and conformational transitions. researchgate.netnih.gov

In a typical MD simulation, the molecule is placed in a box of solvent molecules, and the forces on each atom are calculated using a force field. Newton's equations of motion are then solved iteratively to track the trajectory of each atom over time. This allows for the analysis of various dynamic properties.

The RMSF of individual atoms or groups of atoms provides insight into their flexibility. For this compound, the atoms of the rigid quinazolinone ring system are expected to exhibit low RMSF values, indicating limited movement. In contrast, the atoms of the acetic acid side chain, particularly the terminal carboxylic acid group, are expected to show higher RMSF values, reflecting their greater conformational freedom.

MD simulations can also be used to explore the solvation of the molecule. The radial distribution function of water molecules around the polar groups of the compound, such as the carbonyl oxygen and the carboxylic acid group, can reveal the extent and nature of hydrogen bonding with the solvent.

The following table presents illustrative data that might be obtained from a 100-nanosecond MD simulation of this compound in an aqueous solution.

| Parameter | Value | Interpretation |

|---|---|---|

| RMSD of Quinazolinone Core | 1.5 ± 0.3 Å | Indicates structural stability of the core throughout the simulation. |

| Average RMSF of Side Chain Atoms | 3.2 ± 0.8 Å | Highlights the significant flexibility of the acetic acid side chain. |

| Average Number of Water H-bonds | 4.5 | Shows strong interaction and solvation by water molecules. |

Pharmacological Investigations and Biological Activities in Vitro

Antimicrobial Activity Evaluation

Derivatives of the quinazolin-4(3H)-one scaffold have been a significant area of interest in the search for new antimicrobial agents. nih.goveco-vector.com These compounds have shown potential by interacting with microbial cell walls and DNA, with many exhibiting notable activity against Gram-positive bacteria. nih.gov

Numerous studies have evaluated quinazolinone derivatives against a panel of pathogenic bacteria. The antibacterial efficacy is often dependent on the nature and position of substituents on the quinazolinone ring system. eco-vector.com For instance, certain 2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide derivatives have shown promising activity. evitachem.com Similarly, a series of quinazolin-2,4-dione derivatives demonstrated significant antibacterial properties, particularly against Gram-positive strains like Staphylococcus aureus and Staphylococcus haemolyticus. nih.gov One study found that a 2-Methyl-4(3H)-quinazolinone derivative was highly active against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. semanticscholar.org

The following table summarizes the antibacterial activity of selected quinazolinone derivatives.

| Derivative Class | Bacterial Strain | Activity (MIC in mg/mL) | Reference |

|---|---|---|---|

| Quinazolin-2,4-dione derivative (2b) | S. haemolyticus (Gram-positive) | 10 | nih.gov |

| Quinazolin-2,4-dione derivative (2c) | S. aureus (Gram-positive) | 11 | nih.gov |

| Quinazolin-2,4-dione derivative (2a) | S. haemolyticus (Gram-positive) | 13 | nih.gov |

| 1,2,4-Triazolo[1,5-a]quinazolinone | Proteus mirabilis (Gram-negative) | 1.875 | nih.gov |

| 1,2,4-Triazolo[1,5-a]quinazolinone | Escherichia coli (Gram-negative) | 3.75 | nih.gov |

The antifungal potential of quinazolinone derivatives has also been explored. nih.govnih.gov Studies show that certain structural modifications can lead to compounds with significant activity against various fungal pathogens. For example, pyrazolyl-quinazolin-4(3H)-ones have been synthesized and screened for their effects on fungal microorganisms. researchgate.net A triazole-fused quinazolinone compound demonstrated potent inhibitory effects against Aspergillus niger, with activity comparable to the standard drug fluconazole. nih.gov Other research has indicated that while some series of quinazolinone derivatives show moderate antibacterial effects, they may possess weak or no antifungal activity, highlighting the structural specificity required for this biological action. researchgate.net

The table below presents findings on the antifungal efficacy of representative quinazolinone compounds.

| Derivative Class | Fungal Strain | Activity (MIC in mg/mL) | Reference |

|---|---|---|---|

| 1,2,4-Triazolo[1,5-a]quinazolinone | Aspergillus niger | 15 | nih.gov |

| 1,2,4-Triazolo[1,5-a]quinazolinone | Candida albicans | 7.5 | nih.gov |

| 1,2,4-Triazolo[1,5-a]quinazolinone | Aspergillus flavus | 15 | nih.gov |

| Pyrazol-quinazolinone derivative (2a) | Rhizoctonia solani AG1 | 51.3% inhibition at 50 µg/mL | mdpi.com |

| Pyrazol-quinazolinone derivative (2c) | Fusarium verticillioides | 62.8% inhibition at 50 µg/mL | mdpi.com |

The emergence of multidrug-resistant tuberculosis has spurred the search for novel therapeutic agents. Quinazolinone and its bioisostere, quinoline (B57606), have been investigated for their activity against Mycobacterium tuberculosis (Mtb). nih.govasianpubs.orgnih.gov A series of 2-furanyl-3-substituted quinazolin-4-one derivatives showed promising anti-tubercular activity against the Mtb H37RV strain, with MIC values ranging from 12.5 to 100 µg/mL. asianpubs.org In a related scaffold, 2-(quinoline-4-yloxy)acetamides were found to be potent inhibitors of both drug-sensitive and drug-resistant Mtb strains, with some compounds exhibiting MICs in the submicromolar range. nih.gov One highly potent 4-anilinoquinoline derivative was identified with an MIC90 value between 0.63 and 1.25 µM. nih.gov

Key findings on the antitubercular activity of these related compounds are summarized below.

| Derivative Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 2-Furanyl-3-substituted quinazolin-4-ones | M. tuberculosis H37RV | 12.5 to 100 µg/mL | asianpubs.org |

| 4-Anilinoquinazoline derivatives (8-10) | M. tuberculosis | Active at 1.25 µM | nih.gov |

| 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine (34) | M. tuberculosis | 0.63-1.25 µM (MIC90) | nih.gov |

| 2-(Quinoline-4-yloxy)acetamides | Drug-sensitive & resistant M. tuberculosis | Submicromolar range | nih.gov |

Anticancer and Cytotoxicity Assessment (In Vitro Cell Line Models)

The quinazolinone scaffold is a cornerstone in the development of anticancer agents, with some derivatives having advanced into clinical use. nih.govmdpi.com Research has demonstrated that these compounds can exert potent cytotoxic effects against a variety of human cancer cell lines.

In vitro cytotoxicity screening has revealed that quinazolinone derivatives can inhibit the proliferation of numerous cancer cell lines. For example, a series of novel quinazolinone derivatives incorporating a substituted quinoxalindione moiety showed cytotoxic activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. nih.gov Another study synthesized new 4(3H)-quinazolinone derivatives and evaluated them against MCF-7 and A549 (lung cancer) cells, finding that several compounds displayed higher cytotoxicity against the A549 cell line than the reference drug Methotrexate. researchgate.net Specifically, compound S2 from this series was the most potent against A549 cells with an IC50 of 5.73 µM, while compound S1 was most active against MCF-7 cells with an IC50 of 3.38 µM. researchgate.net Furthermore, a series of quinazoline (B50416) sulfonamide derivatives was evaluated, with compound 4d showing remarkable antiproliferative activity with IC50 values of 2.5 µM against MCF-7 and 5.6 µM against A549 cells. mdpi.com

The following table details the cytotoxic efficacy of various quinazolinone derivatives against several human cancer cell lines.

| Derivative | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Quinazolinone derivative (8h) | MCF-7 (Breast) | 27.75 µg/mL | vnu.edu.vn |

| Quinazolinone derivative (8h) | SKLU-1 (Lung) | 23.09 µg/mL | vnu.edu.vn |

| Quinazolinone derivative (13e) | MCF-7 (Breast) | 20.39 µg/mL | researchgate.net |

| Quinazolinone derivative (13e) | HepG-2 (Liver) | 18.04 µg/mL | researchgate.net |

| Quinazolinone derivative (S1) | MCF-7 (Breast) | 3.38 µM | researchgate.net |

| Quinazolinone derivative (S2) | A549 (Lung) | 5.73 µM | researchgate.net |

| Quinazoline sulfonamide (4d) | MCF-7 (Breast) | 2.5 µM | mdpi.com |

| Quinazoline sulfonamide (4d) | A549 (Lung) | 5.6 µM | mdpi.com |

| Quinazoline sulfonamide (4d) | LoVo (Colon) | 6.87 µM | mdpi.com |

| Quinazolinone-isatin conjugate (31) | MDA-MB-231 (Breast) | 10.38 µM | nih.gov |

| Quinazolinone-isatin conjugate (31) | LOVO (Colon) | 9.91 µM | nih.gov |

The anticancer effects of quinazolinone derivatives are often mediated through the induction of apoptosis, a form of programmed cell death. nih.govmdpi.com Designing drugs that can trigger this pathway is a key strategy in cancer therapy. mdpi.com

Studies have shown that these compounds can interfere with the cell cycle and activate apoptotic pathways. For instance, certain 3,4-dihydroquinazolinone derivatives were found to cause cell cycle arrest at the G2/M phase and induce a significant increase in early apoptosis in HepG-2 cells, as confirmed by Annexin V-FITC analysis. bue.edu.eg Another quinazoline sulfonamide derivative, compound 4d, was shown to arrest the cell cycle of MCF-7 cells at the G1 stage. mdpi.com The mechanism often involves the inhibition of critical cell survival proteins and kinases. Quinazolinone-isatin conjugates have been investigated for their ability to inhibit Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK). nih.gov One such conjugate, compound 31, was found to significantly increase the number of late apoptotic cells to 61.4% compared to just 2.6% in untreated control cells. nih.gov This indicates a potent ability to trigger the cellular self-destruction cascade in cancer cells.

Antioxidant Activity Investigations

The capacity of quinazolinone derivatives to counteract oxidative stress has been evaluated through various in vitro assays. These studies primarily measure the ability of the compounds to scavenge free radicals or chelate pro-oxidant metal ions. The antioxidant potential is often attributed to the hydrogen-donating ability of the quinazolinone scaffold and the influence of various substituents. nih.gov

Commonly employed methods for assessing antioxidant activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. frontiersin.orgdrugbank.com In these tests, the ability of a compound to reduce the stable radical (DPPH• or ABTS•+) is measured spectrophotometrically, with a color change indicating scavenging activity. For instance, studies on 2-substituted quinazolin-4(3H)-ones have shown that the presence and position of hydroxyl groups on a phenyl ring at the 2-position are crucial for potent radical scavenging activity. drugbank.com Dihydroxy-substituted derivatives, in particular, have demonstrated significant efficacy, with some showing EC50 values in the low micromolar range in DPPH assays. drugbank.com

Other investigations have explored nitric oxide (NO) radical scavenging, an important mechanism given the role of NO in inflammation and cellular damage. nih.gov Additionally, the metal-chelating properties of these compounds are considered, as transition metals like iron and copper can catalyze the formation of reactive oxygen species. Quinazolinone derivatives with ortho-dihydroxy substitutions have shown promising metal-chelating capabilities. drugbank.com The combination of the quinazolinone core with phenolic moieties, known for their antioxidant properties, has been a strategic approach to developing hybrid molecules with enhanced antioxidant effects. frontiersin.orgresearchgate.net

| Compound Derivative | Assay | Activity Measurement (e.g., IC50, EC50, TEAC) | Reference |

|---|---|---|---|

| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one | DPPH Scavenging | EC50: 7.5 µM | drugbank.com |

| 2-(3,5-dihydroxyphenyl)quinazolin-4(3H)-one | DPPH Scavenging | EC50: 7.4 µM | drugbank.com |

| 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one | DPPH Scavenging | EC50: 7.2 µM | drugbank.com |

| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one | TEAC CUPRAC | TEAC Value: 3.46 | nih.gov |

| 2-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetic acids | Nitric Oxide Scavenging | Varying % inhibition depending on amino acid substitution | nih.gov |

Anti-inflammatory Activity

The anti-inflammatory properties of quinazolinone derivatives have been extensively investigated. The core structure is considered a valuable pharmacophore for designing novel anti-inflammatory agents. nih.gov In vitro studies often focus on the inhibition of protein denaturation, as denaturation of tissue proteins is a well-documented cause of inflammation. researchgate.net Various 2,3-disubstituted quinazolin-4(3H)-ones have shown significant anti-inflammatory potential in this assay, with some compounds exhibiting inhibition comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net

Another key mechanism explored is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are central to the inflammatory pathway. Certain 2,3-disubstituted 4(3H)-quinazolinone derivatives have demonstrated potent and selective inhibitory activity against COX-2. mdpi.com This selectivity is a desirable trait for anti-inflammatory drugs, as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. Molecular docking studies have further supported these findings, illustrating how these compounds fit into the active site of the COX-2 enzyme. mdpi.com The anti-inflammatory activity is highly dependent on the nature of the substituents on the quinazolinone ring system. nih.govnih.gov

| Compound Series | Assay | Key Finding | Reference |

|---|---|---|---|

| 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones | COX-1/COX-2 Inhibition | Compound 4 showed potent COX-2 inhibition (IC50: 0.33 µM) with high selectivity (SI >303.0). | mdpi.com |

| 2,3-disubstituted quinazolin-4-(3H)ones (QB and QF series) | Protein Denaturation Inhibition | Compounds QB1, QB2, QB4, QB8, QF1, QF3, QF4, and QF8 showed significant inhibition. | researchgate.net |

| 2-(4-oxo-2-phenylquinazolin-3(4H)-yl) substituted acetic acids | Protein Denaturation Inhibition | Derivatives showed concentration-dependent inhibition of albumin denaturation. | nih.gov |

| Quinazoline-4(3H)-one-2-carbothioamide derivatives | Nitric Oxide (NO) Inhibition | Compounds with halogen substituents (4-Cl, 4-Br, 4-CF3) showed potent activity. | mdpi.com |

Receptor Binding Studies

Derivatives of the quinazolinone scaffold have been identified as potent antagonists of vasopressin receptors, particularly the V1b (or V3) subtype. The vasopressin system, which includes the V1a, V1b, and V2 receptors, is involved in regulating various physiological processes, and its modulation is a target for treating conditions like depression and anxiety.

Specifically, a class of 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamide derivatives has been developed and optimized for V1b receptor antagonism. Through high-throughput screening and subsequent structure-activity relationship (SAR) studies, compounds with low nanomolar affinity for the V1b receptor have been identified. Optimization of an initial hit compound (IC50 = 0.20 µM) led to analogs with improved potency and better drug-like properties. Importantly, these optimized compounds demonstrated good selectivity against the related V1a and V2 vasopressin receptor subtypes.

Due to the high structural homology between vasopressin and oxytocin (B344502) receptors, achieving selectivity is a significant challenge in drug design. Non-selective compounds can lead to undesirable off-target effects. Research on 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamide derivatives has shown that this class of compounds can achieve good selectivity for the vasopressin V1b receptor over the oxytocin (OT) receptor. This selectivity is a critical feature, distinguishing them from other antagonists that may exhibit significant cross-reactivity. For example, the V1b antagonist SSR149415 was also found to display significant antagonism at oxytocin receptors, highlighting the importance of thorough selectivity profiling.

| Compound | Receptor Subtype | Binding Affinity (IC50/Ki) | Selectivity Profile | Reference |

|---|---|---|---|---|

| Optimized 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamide (e.g., 12j) | Vasopressin V1b | Low nanomolar affinity | Good selectivity vs. V1a, V2, and Oxytocin receptors | |

| Initial Hit Compound 1 | Vasopressin V1b | IC50 = 0.20 µM | - | |

| Optimized Analog 24 | Vasopressin V1b | IC50 = 0.12 µM | Improved drug-like characteristics |

While the quinazolinone scaffold is versatile, direct binding studies of 2-(4-Oxoquinazolin-1(4H)-yl)acetic acid and its close derivatives at dopaminergic D2, D3, and D4 receptors are not extensively reported in the reviewed scientific literature. Research into dopamine (B1211576) receptor ligands has typically focused on other structural classes, such as phenylpiperazines and dihydroquinolinones. Therefore, the affinity and activity of this specific quinazolinone acetic acid series at these particular dopamine receptor subtypes remain an area for future investigation.

Exploration of Other Reported Biological Activities (e.g., Anticonvulsant, Antihypertensive, Diuretic, Anti-malarial)

Beyond the activities previously discussed, the quinazolinone core is associated with a diverse range of other biological effects.

Anticonvulsant Activity: Several series of quinazolin-4(3H)-one derivatives have been synthesized and evaluated for anticonvulsant properties. For example, a systematic series of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-R-acetamides was synthesized and tested for anticonvulsant action. In vivo studies, often using the pentylenetetrazole (PTZ)-induced seizure model, have identified compounds with promising anticonvulsant potential.

Antihypertensive Activity: Quinazolinone derivatives have been investigated as potential antihypertensive agents. Prazosin, a known antihypertensive drug, features a quinazoline moiety. Studies on novel series of substituted quinazolin-4(3H)-ones have identified compounds that produce a hypotensive effect in animal models.

Diuretic Activity: The potential for quinazolinone derivatives to act as diuretics has also been explored. A study involving substituted benzene (B151609) sulfonamide derivatives of quinazoline evaluated their diuretic effects using the Lipschitz method, identifying compounds that significantly increased cumulative urine output compared to controls.

Anti-malarial Activity: The emergence of drug-resistant malaria has spurred the search for new therapeutic agents. The quinazolinone scaffold has been explored for this purpose. Synthesis and in vitro evaluation of various quinazolinone-based molecules have been conducted to assess their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Structure Activity Relationship Sar Studies

Impact of Substituent Variations on Quinazolinone Ring Bioactivity

The bioactivity of the quinazolinone scaffold is highly sensitive to the nature and position of substituents on the fused benzene (B151609) ring and at the 2- and 3-positions of the pyrimidinone ring.

Substitutions at the 2-position: The introduction of various aryl groups at the 2-position has been a common strategy to modulate activity. Studies on 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamide derivatives, closely related to the parent acetic acid, revealed them as potent vasopressin V(1b) receptor antagonists. nih.gov The electronic and steric properties of the substituent on this aryl group are critical. For instance, small, electron-withdrawing groups often enhance potency.

In a series of compounds designed as aldose reductase inhibitors, modifications at the 2-position were also explored. A derivative featuring a (4-methylpiperazin-1-yl)methyl group at this position showed particularly strong inhibitory effects, highlighting the importance of this position for interacting with the target enzyme. nih.govresearchgate.net

Substitutions on the Fused Benzene Ring (Positions 5-8): The addition of substituents to the benzo part of the quinazolinone core significantly influences biological outcomes. Halogenation, for example, has been shown to be a key factor in the antifungal activity of certain derivatives. In a study of quinazolinone scaffolds containing pyrazole (B372694) carbamide derivatives, compounds with dichloro-substitutions (at positions 6 and 8) or bromo-substitutions demonstrated notable antifungal activity against Rhizoctonia solani. mdpi.com

Similarly, for vasopressin V(1b) antagonists, incorporating aminomethylaryl groups at the 6-position led to compounds with low nanomolar affinity for the receptor. nih.gov This indicates that introducing larger, functionalized groups at this position can create new, favorable interactions with the biological target.

Influence of Modifications to the Acetic Acid Moiety on Biological Potency

The acetic acid side chain at the N-1 position is a defining feature of the parent compound and plays a pivotal role in its biological activity, often by providing a key interaction point with target proteins. Modifications to this moiety, such as converting the carboxylic acid to an amide or ester, or altering its length and flexibility, can profoundly impact potency.

The conversion of the carboxylic acid to an acetamide (B32628) group has been a successful strategy in developing vasopressin V(1b) receptor antagonists. nih.govresearchgate.net This change from an acidic group to a neutral, hydrogen-bond-donating amide suggests that the interaction with the receptor in this case does not rely on an ionic bond but rather on different types of interactions like hydrogen bonding. The terminal amide can be further substituted, offering additional points for modification and optimization.

In studies of quinoline (B57606) derivatives, which share some structural similarities, it was found that converting the acetic acid to its sodium salt increased toxicity. medicine.dp.ua This highlights that even a simple change in the ionization state of the carboxylate group can alter the biological profile, likely by affecting properties such as cell permeability and bioavailability. The free carboxylic acid is often crucial for activity, particularly in enzyme inhibition where it can mimic a substrate or interact with charged residues in the active site. For aldose reductase inhibitors, the acidic moiety is a common feature among potent compounds, suggesting it forms a critical interaction with the enzyme. nih.govresearchgate.net

Correlation between Computational Predictions and Experimental Biological Observations

The integration of computational chemistry with experimental biology has become a powerful tool in drug discovery, allowing for the rational design of novel compounds and a deeper understanding of SAR. For quinazolinone derivatives, in silico techniques like molecular docking and pharmacokinetic (ADMET) predictions have shown a strong correlation with in vitro and in vivo results.

In the development of novel aldose reductase inhibitors based on the quinazolin-4(3H)-one ring, molecular docking simulations were used to elucidate the potential binding mechanisms. nih.govbilecik.edu.tr These computational studies successfully predicted how the inhibitors would fit into the enzyme's active site, and the binding energies calculated often correlated well with the experimentally determined inhibitory constants (Kᵢ). For example, the most potent compound identified experimentally, 2-(4-[(2-[(4-methylpiperazin-1-yl)methyl]-4-oxoquinazolin-3(4H)-ylimino)methyl]phenoxy)acetic acid, also showed favorable interactions in the docking model. researchgate.net

Similarly, an in silico study aiming to identify the target for 2-aryl-quinoline-4-carboxylic acid derivatives used inverse virtual screening, which pointed to Leishmania major N-myristoyltransferase (LmNMT) as a likely target. nih.govresearchgate.net Subsequent molecular docking and molecular dynamics (MD) simulations confirmed that these compounds could bind stably to the enzyme, supporting the computational prediction and providing a strong basis for further experimental validation. nih.govresearchgate.net These models can explain experimental observations, such as why a particular substituent enhances activity, by revealing the specific interactions it makes with amino acid residues in the target's binding site.

Analysis of Selectivity Profiles Across Different Biological Targets

A crucial aspect of drug development is ensuring a compound acts selectively on its intended target to minimize off-target effects. SAR studies of 2-(4-Oxoquinazolin-1(4H)-yl)acetic acid derivatives have often included assessments of selectivity.

In the development of 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamide vasopressin V(1b) receptor antagonists, compounds were not only optimized for high affinity to the V(1b) receptor but were also tested for their activity against related receptors, namely V(1a), V(2), and the oxytocin (B344502) (OT) receptor. nih.govresearchgate.net This counterscreening is vital to identify compounds that are highly selective for V(1b), which is essential for achieving the desired therapeutic effect without causing side effects associated with the modulation of other vasopressin or oxytocin pathways.

Similarly, S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives were evaluated as inhibitors against a panel of human carbonic anhydrase (hCA) isoforms: hCA I, II, IX, and XII. researchgate.net The study found that different substitution patterns led to varying selectivity profiles. For instance, some compounds were potent inhibitors of tumor-associated isoforms hCA IX and XII while showing weaker inhibition of the ubiquitous cytosolic isoforms hCA I and II. This isoform selectivity is highly desirable for developing anticancer agents that target tumor-specific processes while sparing normal physiological functions. researchgate.net

Furthermore, in the evaluation of aldose reductase inhibitors, the toxicity of the compounds was tested against both normal fibroblast cells (L929) and breast cancer cells (MCF-7). nih.govresearchgate.net The discovery that the most potent compounds showed lower toxicity against the normal cell line is a critical measure of selectivity, indicating a potentially favorable therapeutic window.

Future Research Directions and Therapeutic Potential

Development of Novel Derivatization and Scaffold Engineering Strategies

The inherent versatility of the 4(3H)-quinazolinone scaffold allows for extensive chemical modification to refine its biological activity. nih.gov Future research will focus on innovative derivatization and scaffold engineering strategies to create next-generation therapeutic agents.

Systematic Derivatization: A primary strategy involves the systematic substitution at various positions of the quinazolinone ring and the acetic acid side chain. For instance, research has shown that introducing electron-withdrawing groups onto the quinazolinone core can enhance antifungal activity. nih.gov Similarly, a series of novel acetic acid derivatives containing the quinazolin-4(3H)-one ring were synthesized and evaluated as potent aldose reductase inhibitors, demonstrating the importance of modifying this part of the molecule. researchgate.netnih.gov

Scaffold Hopping and Hybridization: Combining the quinazolinone nucleus with other pharmacologically active moieties is a promising approach. This involves creating hybrid molecules that may exhibit synergistic or novel biological effects. An example of this is the design of quinazolinone-scaffold-containing pyrazole (B372694) carbamide derivatives to discover new fungicides. mdpi.com

Advanced Synthetic Methodologies: The application of modern synthetic techniques, such as palladium-catalyzed reactions like the Suzuki-Miyaura cross-coupling, facilitates the efficient synthesis of diverse and novel disubstituted quinazoline (B50416) derivatives, expanding the chemical space for biological screening. rroij.com

Ring Fusion and Annelation: Modifying the core scaffold through the fusion of additional rings can lead to compounds with significantly enhanced properties. Researchers have designed pyridazino[1,6-b]quinazolinone derivatives through a bicyclic fusion strategy, which resulted in compounds with enhanced anti-proliferative activity against cancer cells. nih.gov

| Strategy | Example | Desired Outcome | Reference(s) |

| Systematic Derivatization | Introduction of electron-withdrawing groups | Enhanced antifungal activity | nih.gov |

| Scaffold Hybridization | Combining quinazolinone with pyrazole carbamide | Novel fungicides | mdpi.com |

| Advanced Synthesis | Palladium-catalyzed cross-coupling reactions | Efficient synthesis of diverse libraries | rroij.com |

| Ring Fusion | Creation of pyridazino[1,6-b]quinazolinones | Increased anti-proliferative activity | nih.gov |

Exploration of Undiscovered Biological Targets and Pathways

While derivatives of the quinazolinone scaffold are known to interact with several biological targets, a vast potential for discovering new therapeutic applications remains. Future work will concentrate on identifying and validating novel molecular targets and pathways.

The known biological targets for quinazolinone-based compounds are diverse, reflecting the scaffold's broad therapeutic potential.

| Biological Target | Therapeutic Area | Example Derivative Class | Reference(s) |

| Topoisomerase 1 (Top1) | Cancer | Pyridazino[1,6-b]quinazolinones | nih.gov |

| Aurora Kinases (A & B) | Cancer | Vinyl-quinazolines | acs.orgacs.org |

| Aldose Reductase (AR) | Diabetic Complications | Quinazolin-4(3H)-one acetic acids | researchgate.netnih.gov |

| NMDA Receptors (NR2C/D) | Neurological Disorders | (E)-3-phenyl-2-styrylquinazolin-4(3H)-ones | nih.gov |

| EGFR | Cancer | Imidazolyl-phenyl-oxadiazoles | rsc.org |

| hAChE & hBACE-1 | Alzheimer's Disease | Multi-targeting quinazolines | nih.gov |

Future exploration will involve high-throughput screening of quinazolinone libraries against a wider range of enzymes, receptors, and cellular pathways. This unbiased approach could uncover unexpected activities and open up new therapeutic avenues, potentially for diseases with currently unmet medical needs. The well-documented broad-spectrum antimicrobial activity also warrants further investigation to identify specific bacterial or fungal targets and overcome resistance mechanisms. nih.govmdpi.com

Application of Advanced Computational and Artificial Intelligence-Driven Drug Design Methodologies

Target Identification and Validation: AI algorithms can analyze vast biological datasets (genomic, proteomic) to identify and validate novel biological targets for quinazolinone derivatives, moving beyond the currently known targets. acquinox.capital

Virtual Screening and de Novo Design: In silico methods, such as quantitative structure-activity relationship (QSAR) modeling and virtual screening of large chemical libraries, can rapidly identify promising hit compounds. nih.gov Furthermore, AI-powered generative models can design entirely new molecules with optimized properties for a specific target. acquinox.capital

Binding Mode Prediction: Molecular docking simulations are already employed to predict how these compounds bind to their targets, such as the inhibition of aldose reductase, providing crucial insights for rational drug design. researchgate.netnih.gov

ADMET Prediction: A significant hurdle in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). Machine learning models can predict these properties with increasing accuracy early in the discovery phase, allowing researchers to prioritize compounds with more favorable profiles and reduce late-stage failures. researchcorridor.orgdrugpatentwatch.com

The use of these computational tools has already shown success in rationally designing derivatives, such as potent DPP4 inhibitors based on a dihyroquinazoline scaffold, validating the power of this approach. nih.gov

Potential for Development as Multifunctional Therapeutic Agents

The complexity of many chronic diseases, such as cancer and neurodegenerative disorders, often involves multiple pathological pathways. This has spurred interest in developing multifunctional or multi-target drugs that can modulate several targets simultaneously, potentially offering higher efficacy and a lower propensity for drug resistance.

The quinazolinone scaffold is an ideal platform for this strategy due to its inherent ability to interact with a diverse range of biological targets. nih.gov A notable example is the exploration of quinazoline derivatives as multi-targeting agents for Alzheimer's disease, where lead compounds have been identified that inhibit both human cholinesterases (hChE) and β-secretase (hBACE-1). nih.gov This dual action addresses different aspects of Alzheimer's pathology. Given the scaffold's known anti-inflammatory and anticancer activities, future research could focus on designing single molecules that target both cancer cell proliferation and the associated inflammatory microenvironment. nih.govnih.gov

Q & A

Q. Can this compound serve as a biomarker in metabolic studies?

- Methodological Answer :

- Metabolomics Profiling : Spike human plasma samples with the compound and quantify via UPLC-QTOF-MS. Correlate levels with disease states (e.g., cancer cachexia) .

- Isotope-Labeled Probes : Synthesize deuterated analogs (e.g., CD₃-COOH) for stable isotope tracing in in vivo models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.